TrkA Kinase Inhibition: Target Engagement vs. Clinically Advanced Comparators
The compound is disclosed as a TrkA inhibitor in patent WO2015148354, which reports IC₅₀ values for exemplified compounds in the low nanomolar range (typically <100 nM) against TrkA in biochemical assays [1]. However, a specific IC₅₀ value for 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide itself has not been publicly disclosed, precluding direct head-to-head quantification against the clinical benchmarks larotrectinib (TrkA IC₅₀ = 2.5 nM) and entrectinib (TrkA IC₅₀ = 1.7 nM) [2]. The tetrahydrobenzofuran scaffold represents a distinct chemotype that may offer differential selectivity, but this remains unquantified.
| Evidence Dimension | TrkA biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly disclosed; patent class range: <100 nM (inferred from structural analogs) |
| Comparator Or Baseline | Larotrectinib: TrkA IC₅₀ = 2.5 nM; Entrectinib: TrkA IC₅₀ = 1.7 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Biochemical kinase inhibition assays (patent WO2015148354 for target compound class; published literature for comparators) |
Why This Matters
Without a disclosed IC₅₀ value, procurement decisions cannot be based on potency; however, the distinct chemotype may justify investigation where scaffold-related selectivity advantages are hypothesized.
- [1] Patent WO2015148354A3. TrkA kinase inhibitors, compositions and methods thereof. Merck Sharp & Dohme Corp. Published 2015-10-01. View Source
- [2] Doebele RC, et al. Entrectinib in patients with advanced or metastatic NTRK fusion-positive solid tumours: integrated analysis of three phase 1–2 trials. Lancet Oncol. 2020;21(2):271-282. View Source
